Cas no 2344679-99-6 (4-Amino-3-methoxybutan-1-ol hydrochloride)

4-Amino-3-methoxybutan-1-ol hydrochloride is a chiral organic compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. Its hydrochloride salt form enhances stability and solubility, facilitating handling and storage. The methoxy and amino substituents provide reactive sites for further derivatization, enabling applications in the development of bioactive molecules, including potential drug candidates. The compound’s well-defined stereochemistry is advantageous for enantioselective synthesis. Suitable for controlled reactions under mild conditions, it is commonly utilized in research settings requiring high-purity building blocks. Proper storage under anhydrous conditions is recommended to maintain integrity.
4-Amino-3-methoxybutan-1-ol hydrochloride structure
2344679-99-6 structure
Product name:4-Amino-3-methoxybutan-1-ol hydrochloride
CAS No:2344679-99-6
MF:C5H14ClNO2
Molecular Weight:155.623160839081
CID:6334359
PubChem ID:139022665

4-Amino-3-methoxybutan-1-ol hydrochloride 化学的及び物理的性質

名前と識別子

    • EN300-7356447
    • 4-Amino-3-methoxybutan-1-ol;hydrochloride
    • 4-amino-3-methoxybutan-1-ol hydrochloride
    • 2344679-99-6
    • AT39071
    • 4-Amino-3-methoxybutan-1-ol hydrochloride
    • インチ: 1S/C5H13NO2.ClH/c1-8-5(4-6)2-3-7;/h5,7H,2-4,6H2,1H3;1H
    • InChIKey: KOLSCGNYWGBIMO-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C(CN)CCO

計算された属性

  • 精确分子量: 155.0713064g/mol
  • 同位素质量: 155.0713064g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 9
  • 回転可能化学結合数: 4
  • 複雑さ: 49.7
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.5Ų

4-Amino-3-methoxybutan-1-ol hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7356447-0.5g
4-amino-3-methoxybutan-1-ol hydrochloride
2344679-99-6 95.0%
0.5g
$1046.0 2025-03-11
Enamine
EN300-7356447-0.25g
4-amino-3-methoxybutan-1-ol hydrochloride
2344679-99-6 95.0%
0.25g
$666.0 2025-03-11
1PlusChem
1P028KFS-500mg
4-amino-3-methoxybutan-1-olhydrochloride
2344679-99-6 95%
500mg
$1355.00 2024-05-23
1PlusChem
1P028KFS-1g
4-amino-3-methoxybutan-1-olhydrochloride
2344679-99-6 95%
1g
$1722.00 2024-05-23
1PlusChem
1P028KFS-5g
4-amino-3-methoxybutan-1-olhydrochloride
2344679-99-6 95%
5g
$4875.00 2024-05-23
Aaron
AR028KO4-5g
4-amino-3-methoxybutan-1-olhydrochloride
2344679-99-6 95%
5g
$5380.00 2025-02-16
Enamine
EN300-7356447-0.05g
4-amino-3-methoxybutan-1-ol hydrochloride
2344679-99-6 95.0%
0.05g
$312.0 2025-03-11
Enamine
EN300-7356447-5.0g
4-amino-3-methoxybutan-1-ol hydrochloride
2344679-99-6 95.0%
5.0g
$3894.0 2025-03-11
Enamine
EN300-7356447-0.1g
4-amino-3-methoxybutan-1-ol hydrochloride
2344679-99-6 95.0%
0.1g
$466.0 2025-03-11
Aaron
AR028KO4-100mg
4-amino-3-methoxybutan-1-olhydrochloride
2344679-99-6 95%
100mg
$666.00 2025-02-16

4-Amino-3-methoxybutan-1-ol hydrochloride 関連文献

4-Amino-3-methoxybutan-1-ol hydrochlorideに関する追加情報

4-Amino-3-Methoxybutan-1-Ol Hydrochloride: A Comprehensive Overview

4-Amino-3-methoxybutan-1-ol hydrochloride (CAS No. 2344679-99-6) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, also referred to as hydrochloride salt of 4-amino-3-methoxybutan-1-ol, has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a butanediol backbone with an amino group at the 4-position and a methoxy group at the 3-position, making it a versatile building block for various chemical reactions.

Recent studies have highlighted the importance of 4-amino-3-methoxybutan-1-ol hydrochloride in the synthesis of bioactive molecules. Researchers have explored its role as an intermediate in the preparation of complex heterocycles, which are crucial components of many pharmaceutical agents. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated how this compound can be utilized to construct multi-ring systems with potential anti-cancer properties. The ability of 4-amino-3-methoxybutan-1-ol hydrochloride to undergo various condensation reactions has further solidified its position as a valuable reagent in organic synthesis.

The structural features of 4-amino-3-methoxybutan-1-ol hydrochloride play a pivotal role in its reactivity and functionality. The presence of both an amino and a methoxy group introduces steric and electronic effects that influence its chemical behavior. These groups also provide multiple sites for functionalization, enabling the creation of diverse derivatives. For example, the amino group can act as a nucleophile in substitution reactions, while the methoxy group can participate in etherification or esterification processes. This dual functionality makes 4-amino-3-methoxybutan-1-ol hydrochloride an ideal candidate for designing molecules with tailored physicochemical properties.

In terms of biological activity, 4-amino-3-methoxybutan-1-ol hydrochloride has shown promise in preclinical studies as a modulator of cellular signaling pathways. A 2022 study conducted by researchers at Stanford University revealed that this compound can inhibit certain kinases involved in inflammation and cancer progression. The hydrochloride salt form is particularly advantageous due to its enhanced solubility, which facilitates its administration in experimental models. Furthermore, ongoing investigations are exploring its potential as a lead compound for developing novel therapeutic agents targeting neurodegenerative diseases.

The synthesis of 4-amino-3-methoxybutan-1-ol hydrochloride involves a series of well-established organic reactions. Typically, the compound is prepared via nucleophilic substitution or alkylation strategies, depending on the starting materials used. Recent advancements in catalytic methods have allowed for more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation. These developments underscore the importance of sustainable practices in modern chemical manufacturing.

From an industrial perspective, 4-amino-3-methoxybutan-1-ol hydrochloride is increasingly being recognized as a key intermediate in the pharmaceutical industry. Its demand has grown significantly due to its role in producing bioactive compounds with potential clinical applications. Market analysis indicates that the global demand for such intermediates is expected to rise steadily over the next decade, driven by increasing R&D activities in drug discovery.

In conclusion, 4-amino-3-methoxybutan-1-oL hydrochloride (CAS No. 2344679996) stands out as a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and biological applications, positions it as a cornerstone for future innovations in organic chemistry and pharmacology.

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